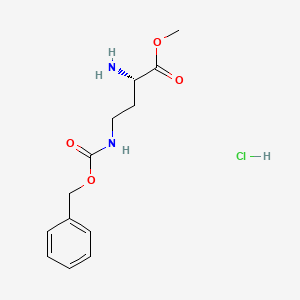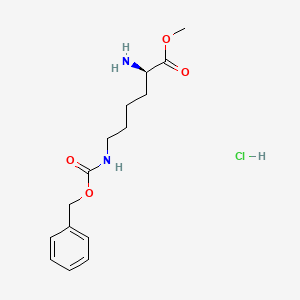
N-ε-Benzyloxycarbonyl-L-Lysinmethylester-Hydrochlorid
Übersicht
Beschreibung
H-D-Lys(Z)-OMe HCl: is a synthetic amino acid derivative, specifically a benzyl ester of H-D-Lys(Z)-OH hydrochloride. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
The compound is typically synthesized through the esterification of H-D-Lys(Z)-OH with methanol under acidic conditions.
The reaction involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods:
Industrial production of H-D-Lys(Z)-OMe HCl involves large-scale esterification reactions using optimized reaction conditions to ensure high yield and purity.
The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The amino group in H-D-Lys(Z)-OMe HCl can be oxidized to form the corresponding amine oxide.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or sodium hypochlorite, with reactions typically conducted at room temperature.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), with reactions often performed under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols can be used, with reactions typically conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted benzyl esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: H-D-Lys(Z)-OMe HCl is used as a building block in peptide synthesis and as a protecting group for amino acids in organic synthesis. Biology: The compound is utilized in the study of protein structure and function, as well as in the development of bioactive peptides. Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly those targeting peptide-based receptors. Industry: The compound finds applications in the production of biologically active compounds and in the development of new materials.
Safety and Hazards
H-D-Lys(Z)-OMe HCl is for research use only and is not intended for human consumption or therapeutic use . In case of accidental exposure, the recommended first aid measures include moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, rinsing with pure water for at least 15 minutes if it comes in contact with eyes, and seeking immediate medical attention .
Wirkmechanismus
Target of Action
H-D-Lys(Z)-OMe HCl, a derivative of lysine, is primarily targeted towards serine proteases involved in coagulation and fibrinolysis . These enzymes play a crucial role in the regulation of blood clotting, a process that prevents excessive bleeding when a blood vessel is injured.
Mode of Action
The interaction of H-D-Lys(Z)-OMe HCl with its targets involves the formation of chromogenic or fluorogenic substrates. These are synthetic peptides that react with proteolytic enzymes under the formation of color or fluorescence, which can be followed spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .
Biochemical Pathways
H-D-Lys(Z)-OMe HCl affects the coagulation and fibrinolysis pathways. It acts as a substrate for serine proteases involved in these pathways, such as thrombin, Factor Xa, activated Protein C, and plasmin . The downstream effects include the regulation of blood clotting and dissolution of formed clots, maintaining a balance in the blood coagulation system.
Result of Action
The molecular and cellular effects of H-D-Lys(Z)-OMe HCl’s action primarily involve the regulation of enzymatic activity in the coagulation and fibrinolysis pathways . By acting as a substrate for specific enzymes, it can influence the rate of blood clotting and clot dissolution, thereby playing a role in the prevention of conditions such as thrombosis and embolism.
Biochemische Analyse
Biochemical Properties
H-D-Lys(Z)-OMe HCl plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteolytic enzymes such as trypsin and chymotrypsin, which cleave peptide bonds in proteins. The nature of these interactions involves the formation of enzyme-substrate complexes, leading to the hydrolysis of peptide bonds .
Cellular Effects
H-D-Lys(Z)-OMe HCl has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, H-D-Lys(Z)-OMe HCl can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of H-D-Lys(Z)-OMe HCl involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, it can inhibit the activity of proteases by binding to their active sites, preventing substrate access. This inhibition can lead to changes in gene expression, as the degradation of regulatory proteins is affected.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-D-Lys(Z)-OMe HCl can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that H-D-Lys(Z)-OMe HCl can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of H-D-Lys(Z)-OMe HCl vary with different dosages in animal models. At low doses, it can enhance cellular functions such as protein synthesis and cell growth. At high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
H-D-Lys(Z)-OMe HCl is involved in various metabolic pathways. It interacts with enzymes such as lysine decarboxylase and lysine oxidase, which are involved in the metabolism of lysine. These interactions can affect metabolic flux and the levels of metabolites such as cadaverine and pipecolic acid .
Transport and Distribution
Within cells and tissues, H-D-Lys(Z)-OMe HCl is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The localization and accumulation of H-D-Lys(Z)-OMe HCl can influence its activity and function .
Subcellular Localization
H-D-Lys(Z)-OMe HCl is localized in specific subcellular compartments, such as the cytoplasm and nucleus. It can be directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of H-D-Lys(Z)-OMe HCl can affect its activity, as it interacts with different biomolecules in these compartments .
Vergleich Mit ähnlichen Verbindungen
H-L-Lys(Z)-OBzl HCl: Another benzyl ester derivative of lysine, used in similar applications.
H-D-Lys(Z)-OH: The hydrochloride salt of the free amino acid, used in peptide synthesis.
Uniqueness:
H-D-Lys(Z)-OMe HCl: is unique in its methylation, which provides increased stability and resistance to enzymatic degradation compared to its non-methylated counterparts.
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718535 | |
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-35-6 | |
| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1506202.png)

![4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B1506207.png)
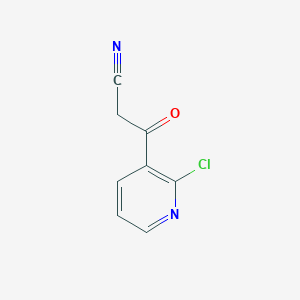
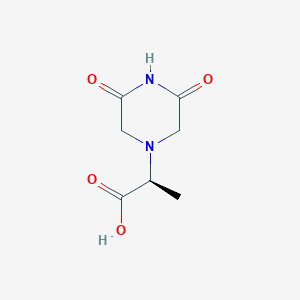
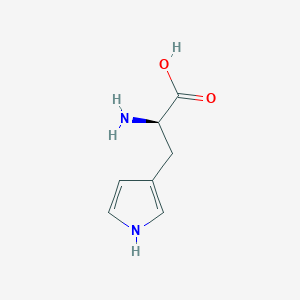
![7-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1506217.png)
![N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine](/img/structure/B1506229.png)

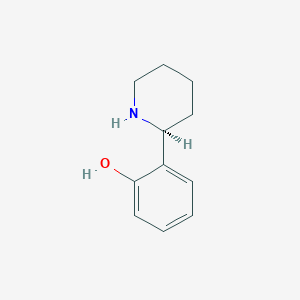
![2,3-Dihydrofuro[3,2-b]pyridin-5-amine](/img/structure/B1506237.png)
![5-(Ethylthio)benzo[d][1,3]dioxole](/img/structure/B1506243.png)
![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)
